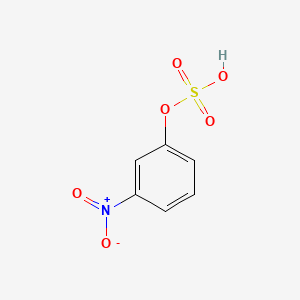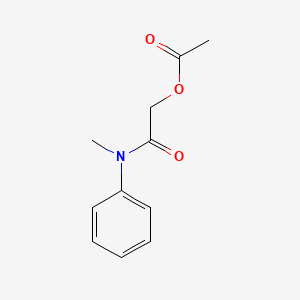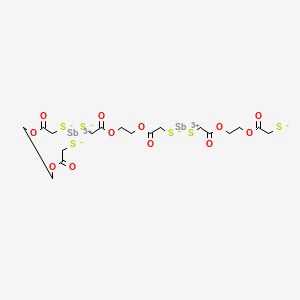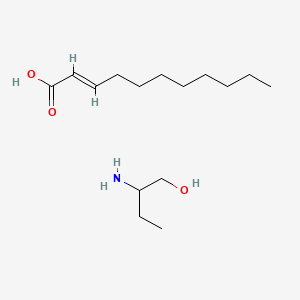
m-Nitrophenyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Nitrophenyl sulfate is an organic compound characterized by the presence of a nitro group (-NO2) attached to the meta position of a phenyl ring, which is further bonded to a sulfate group (-SO3H). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-nitrophenyl sulfate typically involves the reaction of m-nitrophenol with sulfuric acid or its derivatives. One common method is the reaction of m-nitrophenol with chlorosulfonic acid, which results in the formation of this compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where m-nitrophenol is reacted with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production with improved efficiency and reduced by-products.
Analyse Chemischer Reaktionen
Types of Reactions: m-Nitrophenyl sulfate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The sulfate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of m-nitrophenol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield m-nitrophenol and sulfuric acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions in aqueous solution.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed:
Reduction: m-Aminophenyl sulfate.
Substitution: m-Nitrophenol.
Hydrolysis: m-Nitrophenol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
m-Nitrophenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a precursor for the preparation of other nitrophenyl derivatives.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of sulfatases, which are enzymes that hydrolyze sulfate esters.
Medicine: Research into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfate group.
Wirkmechanismus
The mechanism by which m-nitrophenyl sulfate exerts its effects involves the interaction of its sulfate group with various molecular targets. In enzymatic reactions, the sulfate group is recognized and hydrolyzed by sulfatase enzymes, leading to the release of m-nitrophenol. This hydrolysis reaction is crucial for studying the activity and specificity of sulfatases.
Vergleich Mit ähnlichen Verbindungen
p-Nitrophenyl sulfate: Similar structure but with the nitro group in the para position.
o-Nitrophenyl sulfate: Nitro group in the ortho position.
m-Nitrophenyl phosphate: Phosphate group instead of sulfate.
Uniqueness: m-Nitrophenyl sulfate is unique due to its specific positioning of the nitro group, which influences its reactivity and interaction with enzymes. Compared to its para and ortho counterparts, the meta position provides distinct steric and electronic properties, making it a valuable compound for studying enzyme-substrate interactions and for use in various chemical syntheses.
Eigenschaften
CAS-Nummer |
3233-64-5 |
|---|---|
Molekularformel |
C6H5NO6S |
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
(3-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
YYRNJDMXUHLLJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















